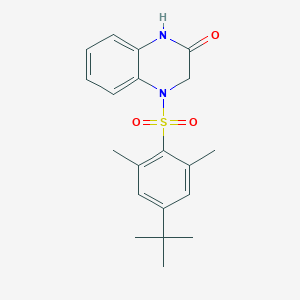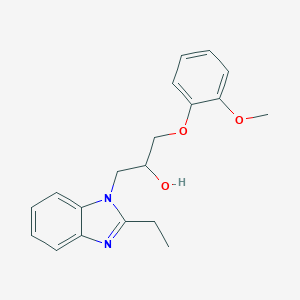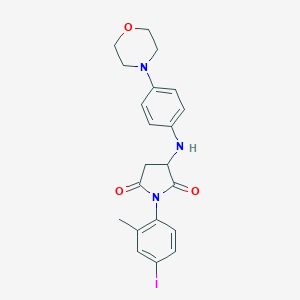
4-(4-Tert-butyl-2,6-dimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Tert-butyl-2,6-dimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a quinoxalinone core, which is a bicyclic structure containing nitrogen atoms, and a sulfonyl group attached to a tert-butyl-dimethylphenyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butyl-2,6-dimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butyl-2,6-dimethylphenylsulfonyl chloride with 3,4-dihydroquinoxalin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Tert-butyl-2,6-dimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoxalinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Applications De Recherche Scientifique
4-(4-Tert-butyl-2,6-dimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-Tert-butyl-2,6-dimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their function. The quinoxalinone core may also interact with DNA or other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-butyl-2,6-dimethylphenylsulfur trifluoride: Known for its stability and versatility as a deoxofluorinating agent.
2,6-di-tert-butyl-4-(4-methylthio)phenol: Used in polymerizations and as an antioxidant.
Uniqueness
4-(4-Tert-butyl-2,6-dimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one stands out due to its unique combination of a quinoxalinone core and a sulfonyl group attached to a tert-butyl-dimethylphenyl moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
432518-78-0 |
|---|---|
Formule moléculaire |
C20H24N2O3S |
Poids moléculaire |
372.5g/mol |
Nom IUPAC |
4-(4-tert-butyl-2,6-dimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C20H24N2O3S/c1-13-10-15(20(3,4)5)11-14(2)19(13)26(24,25)22-12-18(23)21-16-8-6-7-9-17(16)22/h6-11H,12H2,1-5H3,(H,21,23) |
Clé InChI |
ZREHFBPNVPTQSW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C)C(C)(C)C |
SMILES canonique |
CC1=CC(=CC(=C1S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)C)C(C)(C)C |
Solubilité |
5.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-bromo-6-(2-chlorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B488441.png)
![5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B488453.png)
![5-(4-Fluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488468.png)
![2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B488469.png)
![6-Amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488471.png)
![6-Amino-3-methyl-4-(5-(p-tolyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488472.png)
![6-Amino-4-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488474.png)
![2-(5-Methyl-2-furyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488475.png)
![5-(4-Chlorophenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488478.png)
![2-(5-Methyl-2-furyl)-1,10b-dihydrospiro(pyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane)](/img/structure/B488479.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B488480.png)
